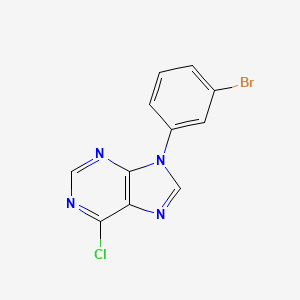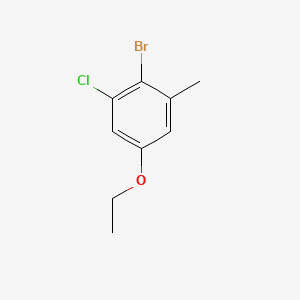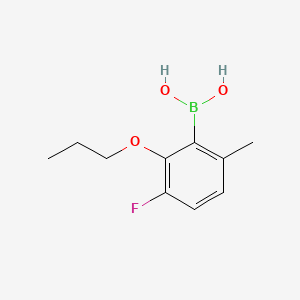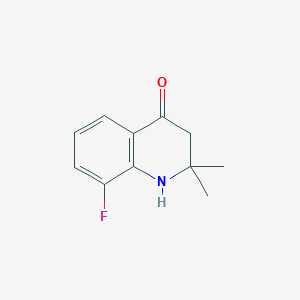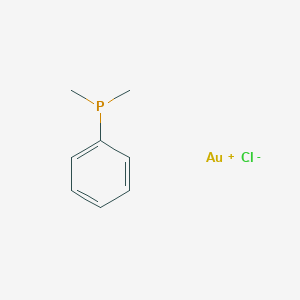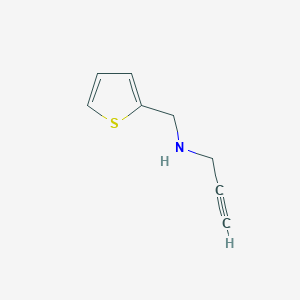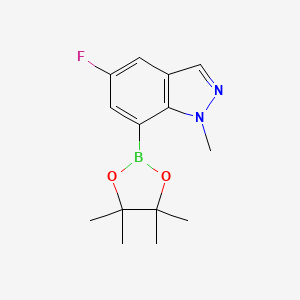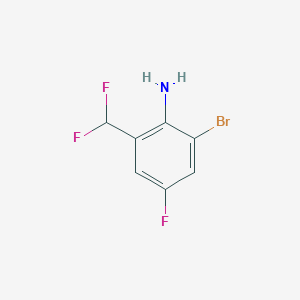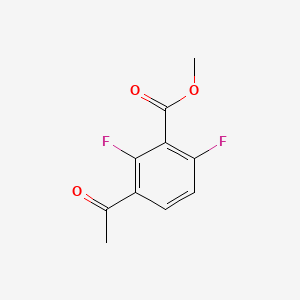
Methyl 3-acetyl-2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetyl-2,6-difluorobenzoate: is an organic compound with the molecular formula C10H8F2O3 It is a derivative of benzoic acid, characterized by the presence of acetyl and difluoro groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-acetyl-2,6-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-acetyl-2,6-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-acetyl-2,6-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-acetyl-2,6-difluorobenzoic acid, while reduction could produce 3-hydroxy-2,6-difluorobenzyl alcohol.
Applications De Recherche Scientifique
Methyl 3-acetyl-2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which methyl 3-acetyl-2,6-difluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the acetyl group, which can significantly alter its reactivity and applications.
2,6-Difluorobenzoic acid: The parent acid of methyl 2,6-difluorobenzoate, used in various synthetic applications.
Methyl 3-acetylbenzoate:
Uniqueness: Methyl 3-acetyl-2,6-difluorobenzoate is unique due to the combination of acetyl and difluoro groups, which confer distinct chemical properties. These modifications can enhance its reactivity, stability, and potential for use in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H8F2O3 |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
methyl 3-acetyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-5(13)6-3-4-7(11)8(9(6)12)10(14)15-2/h3-4H,1-2H3 |
Clé InChI |
XWSHOISSNAPXHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)F)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


